molecular formula C7H10ClF3N2O2 B2516893 4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride CAS No. 2253631-20-6

4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride

Cat. No. B2516893
CAS RN: 2253631-20-6
M. Wt: 246.61
InChI Key: VYKWVTXPRKRWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

In the first paper, a novel approach to synthesizing a class of 4-amino-triazole oxides is described. The compounds were synthesized through reactions involving 3-amino-4-(tert-butyl-NNO-azoxy)furoxan and aliphatic amines. The synthesis process also included a transformation under acidic conditions and a methylation step using diazomethane, which preferentially targeted the oxygen atom of the triazole oxide ring. The reduction of these compounds yielded different triazoles with varying alkyl groups .

Molecular Structure Analysis

The second paper provides a detailed structural study of a triazole-thione compound. The compound forms a charge-transfer complex with iodine in chloroform solution, resulting in an uncharged adduct. The crystal structure of this adduct was thoroughly analyzed using single-crystal X-ray diffraction, which is a powerful technique for determining the arrangement of atoms within a crystal .

Chemical Reactions Analysis

The interaction of 4-amino-triazole-thione with molecular iodine was investigated, leading to the formation of a stable adduct. The binding constant for the charge-transfer complex was determined, indicating a significant interaction between the triazole-thione and iodine. This type of chemical reaction is important for understanding the reactivity of such heterocyclic compounds and their potential to form complexes with halogens .

Physical and Chemical Properties Analysis

The thermal behavior of the triazole-thione-iodine adduct was assessed using thermogravimetric analysis. The adduct demonstrated stability in a solid state over a wide temperature range, from 50 to 500°C. This information is crucial for evaluating the compound's suitability for various applications, including its potential use in pharmaceuticals where thermal stability is a key factor .

Scientific Research Applications

Fluorinated Amino Acids in NMR Probes and Medicinal Chemistry

Tressler and Zondlo (2014) synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, highlighting their distinct conformational preferences in peptides and their sensitivity in 19F NMR, suggesting their utility in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Trifluoromethyl Ketone Group in SARS-CoV Protease Inhibition

Sydnes et al. (2006) discussed the synthesis of glutamic acid and glutamine peptides with a trifluoromethyl ketone group, showing inhibitory activity against severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro), indicating potential applications in antiviral research (Sydnes et al., 2006).

Fluorinated Amino Acids in Peptide Synthesis

Gorbunova et al. (1991) proposed the trifluoro-3-oxo-1-butenyl group as a protecting group in peptide synthesis, demonstrating its utility in the N-protection of amino acids and facilitating peptide bond formation without racemization (Gorbunova et al., 1991).

Energetic Materials Based on Oxadiazolyl Furazan

Yu et al. (2017) synthesized insensitive energetic materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, indicating the potential of fluorinated compounds in the development of less sensitive explosive materials (Yu et al., 2017).

properties

IUPAC Name

4-amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O2.ClH/c8-7(9,10)6(13,1-2-11)5-12-3-4-14-5;/h3-4,13H,1-2,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKWVTXPRKRWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(CCN)(C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride

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